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Compound of Interest

Compound Name: Benzo[c]chrysene

Cat. No.: B089444

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for Benzo[c]chrysene (C22H14), a polycyclic aromatic hydrocarbon (PAH) of significant interest
in environmental science and toxicology. This document summarizes key quantitative data,
details relevant experimental protocols for thermochemical measurements, and visualizes the
metabolic activation pathway of Benzo[c]chrysene.

Core Thermochemical Data

Benzo[c]chrysene is a pentacyclic aromatic hydrocarbon with the molecular formula C22H14
and a molecular weight of 278.35 g/mol . A summary of its key thermochemical and related
physical properties is presented in the tables below. It is important to note that while some data
are derived from direct experimental measurements, a portion of the thermodynamic values for
complex PAHSs like Benzo[c]chrysene are estimated from computational models or provided
for the isomer group.

Table 1: Fundamental Properties of Benzo[c]chrysene
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Property Value Source

Molecular Formula C22H14 --INVALID-LINK--
Molecular Weight 278.35 g/mol --INVALID-LINK--
CAS Registry Number 194-69-4 --INVALID-LINK--
Melting Point 125.4°C --INVALID-LINK--

Enthalpy of Fusion (AfusH®)

22.7 kd/mol at 298.5 K

~-INVALID-LINK--[1]

Table 2: Gas-Phase Thermochemical Data for Benzo[c]chrysene Isomer Group (C22H14) at

298.15 K
Thermochemical Property  Value Source/Method
Standard Enthalpy of Estimated using the Benson
) 329.7 kJ/mol
Formation (AfH°gas) method[2]
Estimated using the Benson
Standard Entropy (S°gas) 539.0 J/mol-K

method[2]

Table 3: Gas-Phase Constant Pressure Heat Capacity (Cp,gas) of Benzo[c]chrysene at

Various Temperatures|[3]
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Temperature (K) Cp,gas (J/mol-K)
50 57.95

100 93.35

150 135.49
200 183.55
273.15 259.01
298.15 284935
300 286.76
400 383.43
500 464.06
600 528.54
700 580.00
800 621.58
900 655.67
1000 683.95
1100 707.64
1200 727.63
1300 744.61
1400 759.12
1500 771.59

Note: The values for Cp,gas were calculated statistically using a force field approximation for
polycyclic aromatic hydrocarbons to estimate the needed vibrational frequencies.[3]
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Experimental Protocols for Thermochemical Data
Determination

The experimental determination of thermochemical data for PAHs like Benzo[c]chrysene
relies on established calorimetric and analytical techniques. The following sections outline the
methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb
Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from
its enthalpy of combustion, measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume
container (the "bomb") filled with excess oxygen under pressure. The heat released by the
combustion is absorbed by a surrounding water bath, and the temperature change of the water
IS measured.

Experimental Workflow:

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b089444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation
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Y
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Y
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using the heat capacity of the calorimeter

Y

Calculate the standard enthalpy of formation (AfH?)
using Hess's Law
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Figure 1: Experimental workflow for bomb calorimetry.
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Key Steps:

Calibration: The heat capacity of the calorimeter system is determined by combusting a
standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[4]

Sample Preparation: A pellet of known mass (typically 0.7-1.0 g) of Benzo[c]chrysene is
prepared and placed in the sample holder within the bomb. A fuse wire of known length and
material is attached to the ignition circuit, with its end in contact with the sample.[5]

Assembly and Combustion: The bomb is sealed, purged of air, and filled with pure oxygen to
a pressure of approximately 25-30 atm. It is then submerged in a known quantity of water in
the calorimeter. After thermal equilibrium is reached, the sample is ignited by passing an
electric current through the fuse wire.[6]

Data Acquisition and Analysis: The temperature of the water is monitored before and after
combustion. The raw temperature change is corrected for heat exchange with the
surroundings and for the heat generated by the combustion of the fuse wire. The heat of
combustion at constant volume (AU) is calculated, which is then converted to the enthalpy of
combustion at constant pressure (AH). Finally, the standard enthalpy of formation is
calculated using Hess's law, with the known standard enthalpies of formation of CO2 and
H20.

Determination of Enthalpy of Sublimation via Knudsen
Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of a solid as a function

of temperature, from which the enthalpy of sublimation can be calculated.

Principle: A solid sample is placed in a thermostated cell with a small orifice. In a high vacuum,

molecules escape through the orifice, and the rate of mass loss is proportional to the vapor

pressure of the substance at that temperature.

Experimental Workflow:
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System Setup

Place Benzo|[c]chrysene sample
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vacuum chamber (e.g., 10-% Pa)

i

Connect the cell to a
continuously recording microbalance

Begin Measurement

Expetiment

Heat the cell to a
specific isothermal temperature

'

Measure the rate of mass loss
(dm/dt) over time

:

Repeat at several different temperatures

Data Analysis

Calculation

Calculate vapor pressure (P) at each
temperature using the Knudsen equation

l
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i
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from the slope of the line (Clausius-Clapeyron equation)
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Figure 2: Workflow for the Knudsen effusion method.
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Key Steps:

o Sample Preparation: The Benzo[c]chrysene sample is placed inside the effusion cell, which
has a small, precisely measured orifice.[7]

o Measurement: The cell is placed in a high-vacuum chamber on a sensitive microbalance.
The cell is heated to a stable, known temperature. The mass of the cell is continuously
monitored to determine the rate of mass loss due to the effusion of vapor.[7]

o Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of
mass loss using the Knudsen-Langmuir equation. A plot of In(P) versus 1/T yields a straight
line with a slope of -AsubH°/R, where R is the gas constant. This relationship is derived from

the Clausius-Clapeyron equation.[7]

Metabolic Activation Pathway of Benzo[c]chrysene

Benzo[c]chrysene is a procarcinogen that requires metabolic activation to exert its biological
effects. This process involves its conversion to highly reactive diol epoxides, which can form
covalent adducts with DNA. A key feature of Benzo[c]chrysene is the presence of both a "bay
region” and a "fjord region," both of which can be sites of metabolic activation.

The metabolic pathway involves a series of enzymatic reactions, primarily mediated by
cytochrome P450 (CYP) enzymes and epoxide hydrolase. The formation of both bay-region
and fjord-region diol epoxides has been demonstrated in vivo.

Bay Region Activation

Epoxide
B[c]C-1,2-oxide M» B[c]C-trans-1,2-dihydrodiol

CYP450
Benzo[c]chrysene Fjord Region Activation
CYP450
Epoxide

BICIC-9,10-0xide |—H¥Ur0ISE g1 irang.9 10-dihydrodiol |—CYP450

B[c]C-1,2-diol-3,4-epoxide
(Bay-Region Diol Epoxide)

CYP450

DNA Adducts

B[c]C-9,10-diol-11,12-epoxide
(Fjord-Region Diol Epoxide)
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Figure 3: Metabolic activation pathways of Benzo[c]chrysene.

This guide provides a foundational understanding of the thermochemical properties of
Benzo[c]chrysene for the scientific community. Further experimental work is encouraged to
refine the estimated thermochemical values and to provide a more complete dataset for this
environmentally and biologically significant molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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